A Technical Guide to 5-(3-Bromophenoxy)-2-chloropyrimidine (CAS 1891341-34-6): A Versatile Bifunctional Scaffold for Modern Drug Discovery
A Technical Guide to 5-(3-Bromophenoxy)-2-chloropyrimidine (CAS 1891341-34-6): A Versatile Bifunctional Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Bromophenoxy)-2-chloropyrimidine is a halogenated pyrimidine derivative poised for significant utility in medicinal chemistry and drug discovery programs.[1][2] Its structure is characterized by two distinct, orthogonally reactive halogen atoms positioned on different aromatic rings. The chlorine atom on the electron-deficient pyrimidine ring is primed for nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenoxy moiety serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a robust synthesis protocol, an analysis of its core reactivity, and a discussion of its strategic application in the development of complex, biologically active molecules such as kinase inhibitors.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine scaffold is a privileged heterocycle in drug development, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[3] As a fundamental component of the nucleobases uracil, thymine, and cytosine, its inherent biocompatibility and ability to form key hydrogen bond interactions make it an ideal foundation for molecules designed to engage with biological targets.[2][3]
The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. 5-(3-Bromophenoxy)-2-chloropyrimidine emerges as a particularly valuable building block, offering two distinct points for molecular elaboration. This bifunctionality enables a modular and divergent approach to synthesis, allowing research teams to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The properties of 5-(3-Bromophenoxy)-2-chloropyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 1891341-34-6 | BLD Pharm[4] |
| Molecular Formula | C₁₀H₆BrClN₂O | BLD Pharm[4] |
| Molecular Weight | 285.52 g/mol | BLD Pharm[4] |
| IUPAC Name | 5-(3-bromophenoxy)-2-chloropyrimidine | N/A |
| SMILES | ClC1=NC=C(OC2=CC=CC(Br)=C2)C=N1 | BLD Pharm[4] |
| Physical Form | Solid (Predicted) | Inferred from analogs |
Predicted Spectral Characteristics
While empirical spectral data for this specific CAS number is not widely published, its characteristics can be reliably predicted based on its constituent functional groups and data from closely related analogs like 5-bromo-2-chloropyrimidine.[5][6][7]
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¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two protons on the pyrimidine ring at the C4 and C6 positions. The 3-bromophenoxy group will exhibit a more complex multiplet pattern in the δ 7.0-7.8 ppm region, corresponding to its four aromatic protons.
-
¹³C NMR: The spectrum will display ten unique carbon signals. The pyrimidine carbons will appear in the δ 150-165 ppm range, with the carbon bearing the chlorine atom being significantly deshielded. The carbons of the phenoxy ring will resonate in the typical aromatic region of δ 115-160 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) will appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 5-(3-Bromophenoxy)-2-chloropyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of the C2-chloro position on a pyrimidine ring.
Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms, particularly those at the C2, C4, and C6 positions, highly electrophilic and susceptible to attack by nucleophiles.[8][9][10] The reaction with a nucleophile proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key driver for the reaction's facility, making it a cornerstone of heterocyclic chemistry.[8] 2-chloropyrimidine is known to be significantly more reactive towards nucleophiles than 2-chloropyridine, underscoring the activating effect of the second nitrogen atom.[10][11]
Recommended Synthesis Protocol
This protocol describes the synthesis of the title compound from 5-bromo-2-chloropyrimidine and 3-bromophenol.
Objective: To synthesize 5-(3-Bromophenoxy)-2-chloropyrimidine via SNAr.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
3-Bromophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. The choice of a relatively strong but non-nucleophilic base is crucial to deprotonate the phenol without competing in the substitution reaction.
-
Nucleophile Addition: Add 3-bromophenol (1.1 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine solution to remove residual DMF and salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel to yield 5-(3-Bromophenoxy)-2-chloropyrimidine as a solid.
Core Reactivity and Strategic Application
The synthetic power of 5-(3-Bromophenoxy)-2-chloropyrimidine lies in the orthogonal reactivity of its bromo-substituent, which remains intact during the initial SNAr synthesis. This allows for subsequent, selective functionalization.
The C5-Bromo Handle: A Locus for Cross-Coupling
The aryl bromide on the phenoxy ring is an ideal functional group for palladium-catalyzed cross-coupling reactions. This opens a vast chemical space for introducing complexity and diversity, which is a critical activity in lead optimization.[12]
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing many kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers or as precursors for other functional groups.[12]
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To demonstrate the elaboration of the title compound via a Suzuki coupling to introduce a new aryl group.
Materials:
-
5-(3-Bromophenoxy)-2-chloropyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene and/or Dioxane
Procedure:
-
Inert Atmosphere: To a flask charged with a stir bar, add 5-(3-Bromophenoxy)-2-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq). Evacuate and backfill the flask with nitrogen or argon several times.
-
Solvent and Base Addition: Add the solvent (e.g., toluene) followed by the aqueous sodium carbonate solution. The biphasic system is common, and the base is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue via column chromatography.
Strategic Value in Drug Discovery
The true value of 5-(3-Bromophenoxy)-2-chloropyrimidine is realized when viewed as a strategic starting material for generating high-value, complex molecules.
-
Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[13] The C2-phenoxy group can occupy the ATP-binding pocket, while the C5 position can be elaborated via cross-coupling to extend into solvent-exposed regions, enabling the optimization of potency and selectivity. Derivatives of 5-bromo-pyrimidine have been successfully used to develop novel Bcr/Abl and MSK1 kinase inhibitors.[14][15]
-
Receptor Antagonists: The synthesis of Macitentan, a dual endothelin receptor antagonist, relies on a highly substituted pyrimidine core, demonstrating the scaffold's utility in targeting G-protein coupled receptors.[16][17] The synthetic logic enabled by intermediates like the title compound is directly applicable to the discovery of new antagonists.
-
Library Synthesis: The divergent nature of its reactivity makes it an ideal scaffold for creating focused libraries of compounds. A single SNAr reaction can produce the core, which can then be subjected to a panel of different cross-coupling partners, rapidly generating dozens of analogues for screening.
Safety, Handling, and Storage
While a specific safety data sheet for CAS 1891341-34-6 is not widely available, handling precautions should be based on data for structurally similar compounds, such as 5-bromo-2-chloropyrimidine.[7][18][19]
-
GHS Classification (Predicted):
-
Handling:
-
Storage:
Conclusion
5-(3-Bromophenoxy)-2-chloropyrimidine represents a highly valuable and strategically designed intermediate for drug discovery. Its key strengths—a privileged pyrimidine core and two orthogonally reactive halogen handles—provide medicinal chemists with a versatile platform for the efficient synthesis of complex and diverse molecular architectures. By enabling rapid exploration of chemical space through sequential SNAr and cross-coupling reactions, this building block can significantly accelerate the discovery and optimization of novel therapeutic agents.
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